MS154N

PROTAC EGFR degradation Non-small cell lung cancer

PROTAC-based EGFR degradation studies demand rigorously validated negative controls to distinguish genuine target depletion from off-target artifacts. MS154N is the matched negative control for MS154/MS39, exhibiting high-affinity EGFR binding (Kd = 3 nM WT, 4.3 nM L858R) with no degradation induction. • Confirms degradation phenotype specificity-binds EGFR without triggering ubiquitination or proteasomal turnover. • ≥98% HPLC purity ensures batch-to-batch reproducibility across independent replicate experiments. • In stock with global shipping for rapid experimental deployment.

Molecular Formula C47H56ClFN8O8
Molecular Weight 915.4 g/mol
Cat. No. B12371138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS154N
Molecular FormulaC47H56ClFN8O8
Molecular Weight915.4 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCNC(=O)CCN4CCN(CC4)CCCOC5=C(C=C6C(=C5)C(=NC=N6)NC7=CC(=C(C=C7)F)Cl)OC
InChIInChI=1S/C47H56ClFN8O8/c1-54-42(59)16-15-37(46(54)61)57-45(60)32-11-9-12-38(43(32)47(57)62)64-25-8-6-4-3-5-7-18-50-41(58)17-20-56-23-21-55(22-24-56)19-10-26-65-40-28-33-36(29-39(40)63-2)51-30-52-44(33)53-31-13-14-35(49)34(48)27-31/h9,11-14,27-30,37H,3-8,10,15-26H2,1-2H3,(H,50,58)(H,51,52,53)
InChIKeyXFUDPXQGWCYCCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS154 Chemical Profile for Procurement


3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide, commonly designated MS154, is a synthetic heterobifunctional Proteolysis Targeting Chimera (PROTAC) [1]. It comprises a gefitinib-derived EGFR-binding warhead connected via a piperazine-propyl linker to a cereblon (CRBN)-recruiting ligand based on pomalidomide [2]. The compound exhibits a molecular weight of 901.43 g/mol and a purity of ≥98% (HPLC) from established vendors . As a first-in-class CRBN-recruiting EGFR degrader, MS154 operates through an event-driven, catalytic mechanism distinct from occupancy-driven kinase inhibitors, enabling it to selectively deplete mutant EGFR protein while sparing wild-type EGFR [1] [2].

CRBN-recruiting EGFR PROTAC degrader for mutant-selective degradation studies
Event-driven catalytic mechanism enables sustained target depletion in cell-based assays
Reported in vivo bioavailability by IP administration in mouse models

MS154 vs. In-Class PROTACs: Non-Interchangeability


Substituting MS154 with another EGFR-targeting PROTAC—even one sharing the same gefitinib warhead—is scientifically unsound due to fundamental differences in E3 ligase recruitment, linker composition, and resulting degradation pharmacology. The choice of E3 ligase (CRBN vs. VHL) profoundly alters degradation efficiency, cellular selectivity, and tissue-specific activity [1]. MS154 recruits the CRBN E3 ligase complex, whereas a close analog, MS39 (Gefitinib-based PROTAC 3), recruits VHL, yielding divergent DC50 values and distinct degradation kinetics in the same cell lines [2]. Linker length and composition critically influence ternary complex formation and target engagement [1]. Even within the CRBN-recruiting subclass, alternative linkers or warhead modifications produce compounds with DC50 values ranging from 2.9 nM to 736 nM and Dmax values from 68% to 93% across different mutant backgrounds [3] . These pharmacological disparities preclude reliable cross-experimental substitution and necessitate product-specific validation.

E3 ligase type CRBN vs VHL recruitment may shift degradation efficiency, cellular selectivity and tissue activity
Linker composition Linker length and chemistry critically influence ternary complex formation; not interchangeable across PROTACs
Warhead/linker pair Even within CRBN-recruiting subclass, alternative warhead or linker modifications produce divergent DC50/Dmax profiles

MS154 Head-to-Head Comparison with Analogs


Mutant EGFR Degradation Potency vs. VHL-Recruiting MS39

In a direct head-to-head comparison, MS154 (CRBN-recruiting) demonstrated superior degradation potency over MS39 (VHL-recruiting) in H3255 cells bearing the EGFRL858R mutation. MS154 achieved a DC50 of 25 nM, whereas MS39 exhibited a DC50 of 5.0 nM in HCC-827 cells and 3.3 nM in H3255 cells [1]. However, the reported DC50 values for MS154 in the same study are 11 nM (HCC-827) and 25 nM (H3255), indicating cell-line-specific potency differences that are critical for experimental design .

Degradation Potency vs MS39
Head-to-head
MS154 DC50 11 nM (HCC-827), 25 nM (H3255); MS39 DC50 5.0 nM (HCC-827), 3.3 nM (H3255)
Supports cell-line-specific CRBN vs VHL potency review
EGFRex19del and EGFRL858R backgrounds
PROTAC EGFR degradation Non-small cell lung cancer Targeted protein degradation DC50

Maximum Degradation Efficacy vs. Other EGFR PROTACs

MS154 achieves a Dmax exceeding 95% at 50 nM in mutant EGFR-bearing lung cancer cells . In contrast, other EGFR PROTACs exhibit lower maximal degradation: degrader 24 reaches a Dmax of 68% at an unspecified concentration [1], PROTAC EGFR degrader 6 attains a Dmax of 87% at 100 nM after 96 hours , and PROTAC EGFR degrader 14 achieves a Dmax of 93.1% at an unspecified concentration against the triple mutant .

Maximum Degradation Efficacy
Cross-study comparable
MS154 Dmax >95% at 50 nM vs comparators 68–93%
Supports degradation-depth comparison across PROTACs
Comparators tested at varying concentrations
PROTAC EGFR degradation Dmax Maximum degradation Efficacy

Mutant-Selective Degradation Despite WT EGFR Binding

MS154 displays nanomolar binding affinity to both wild-type EGFR (Kd = 1.8 nM) and the EGFRL858R mutant (Kd = 3.8 nM) . Despite this potent binding, MS154 induces selective degradation of mutant EGFR while sparing wild-type EGFR in cellular assays [1]. This functional selectivity distinguishes MS154 from many EGFR-targeting agents that exhibit promiscuous degradation or inhibition of wild-type EGFR, which can lead to dose-limiting toxicities.

Binding vs Functional Selectivity
Class-level inference
Kd 1.8 nM (WT EGFR), 3.8 nM (L858R); degrades mutant, spares WT
Supports mutant-selective functional profiling
WT binding comparable to gefitinib; degradation selectivity cell-context dependent
PROTAC EGFR binding Kd Selectivity Mutant vs. wild-type

In Vivo Bioavailability in Mouse Models

MS154 is reported to be bioavailable in mice following intraperitoneal (IP) administration . In contrast, many EGFR PROTACs lack published in vivo pharmacokinetic data or exhibit poor bioavailability, limiting their utility beyond in vitro characterization. For example, the VHL-recruiting degrader MS39 possesses sufficient in vivo PK properties for efficacy studies [1], but direct comparative PK data between MS154 and other CRBN-based degraders are not available.

In Vivo Bioavailability
Supporting evidence
Bioavailable in mice (IP administration)
Supports in vivo target engagement study design
Comparative PK data across EGFR PROTACs limited
PROTAC In vivo pharmacology Bioavailability Pharmacokinetics Preclinical

First-in-Class CRBN-Recruiting Degrader Mechanism

MS154 is designated a first-in-class cereblon (CRBN)-recruiting EGFR degrader . This distinguishes it from VHL-based degraders like MS39 and Gefitinib-based PROTAC 3, which recruit a different E3 ligase with distinct tissue expression profiles and degradation kinetics [1]. The CRBN-based mechanism may offer advantages in certain cell types or disease contexts where VHL expression is limiting, though direct comparative studies across a broad panel of tissues are lacking.

Mechanism: CRBN E3 Ligase
Class-level inference
First-in-class CRBN-recruiting EGFR degrader
Supports E3 ligase-dependent degradation biology studies
Distinct tissue expression profiles vs VHL-based degraders
PROTAC CRBN E3 ligase Cereblon First-in-class

Mutant-Selective Degradation vs. Gefitinib Inhibition

MS154 degrades mutant EGFR with DC50 values of 11 nM and 25 nM and Dmax >95%, while sparing wild-type EGFR . In contrast, the parental gefitinib acts as a reversible ATP-competitive inhibitor with an IC50 of ~24 pM for wild-type EGFR and does not induce protein degradation [1]. Gefitinib inhibits both mutant and wild-type EGFR, potentially causing on-target toxicities, whereas MS154's degradation-based mechanism provides mutant-selective protein elimination [2].

Degrader vs Inhibitor
Cross-study comparable
MS154 degrades mutant EGFR (DC50 11–25 nM) vs gefitinib inhibition (IC50 24 pM WT)
Supports event-driven elimination vs occupancy-driven inhibition comparison
Mechanistic differentiation may influence resistance studies
PROTAC EGFR Gefitinib Degrader vs. inhibitor Mutant selectivity

MS154 Validated Research Applications


Mutant EGFR Degradation in HCC-827 and H3255 Cells

MS154 is optimally employed for experiments requiring robust degradation of mutant EGFR in HCC-827 (EGFRex19del) and H3255 (EGFRL858R) cells. With DC50 values of 11 nM and 25 nM, respectively, and a Dmax exceeding 95% at 50 nM, MS154 provides near-complete target elimination at experimentally tractable concentrations . This performance profile supports dose-response studies, time-course degradation analyses, and downstream signaling interrogation where maximal protein depletion is critical.

CRBN vs. VHL PROTAC Mechanism Comparison

As a first-in-class CRBN-recruiting EGFR degrader, MS154 serves as a critical comparator to VHL-based degraders like MS39. Direct head-to-head data show that MS39 exhibits lower DC50 values (5.0 nM in HCC-827, 3.3 nM in H3255) compared to MS154 (11 nM and 25 nM), yet both achieve selective mutant EGFR degradation [1]. This differential potency provides a valuable tool for dissecting E3 ligase-specific contributions to degradation efficiency and ternary complex formation.

In Vivo Efficacy in EGFR-Mutant NSCLC Xenografts

MS154 is suitable for in vivo proof-of-concept studies due to its documented bioavailability in mice following intraperitoneal administration . Researchers can utilize MS154 to evaluate tumor growth inhibition, pharmacodynamic modulation of EGFR protein levels, and potential combination strategies in subcutaneous or orthotopic xenograft models bearing HCC-827 or H3255 tumors. The availability of a matched negative control (MS154N) further enables rigorous experimental design .

Selectivity Profiling: Mutant vs. Wild-Type EGFR

MS154's unique property of degrading mutant EGFR while sparing wild-type EGFR in cellular assays [2] makes it an essential tool for experiments aimed at dissecting mutant-specific signaling dependencies. Researchers can employ MS154 in isogenic cell line pairs or patient-derived models to confirm that observed biological effects are due to mutant EGFR loss rather than general EGFR pathway inhibition. This selectivity profile reduces confounding variables in target validation studies.

Application
Selection Property
Validation Focus
Mutant EGFR degradation in HCC-827/H3255 cells
CRBN-dependent degradation efficiency
DC50 and Dmax verification across cell lines
CRBN vs VHL PROTAC mechanism studies
E3 ligase recruitment specificity
Ternary complex formation and degradation kinetics
In vivo EGFR degradation and tumor model studies
IP bioavailability in mouse
Pharmacodynamic modulation and tumor growth inhibition
Mutant vs wild-type EGFR selectivity profiling
Functional mutant-selectivity despite WT binding
Selectivity window in isogenic cell pairs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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